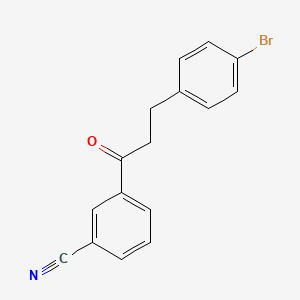

3-(4-Bromophenyl)-3'-cyanopropiophenone

Description

3-(4-Bromophenyl)-3’-cyanopropiophenone is an organic compound that features a bromophenyl group and a cyanopropiophenone moiety

Properties

IUPAC Name |

3-[3-(4-bromophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-15-7-4-12(5-8-15)6-9-16(19)14-3-1-2-13(10-14)11-18/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKSIUGOQUOZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3’-cyanopropiophenone typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or ammonium acetate. The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(4-Bromophenyl)-3’-cyanopropiophenone may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3’-cyanopropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium iodide in acetone or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-3’-cyanopropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3’-cyanopropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyanopropiophenone moiety can form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, used in the synthesis of polymers and liquid crystals.

1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: Known for its potent activity against HIV-1.

Uniqueness

3-(4-Bromophenyl)-3’-cyanopropiophenone is unique due to its combination of a bromophenyl group and a cyanopropiophenone moiety, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(4-Bromophenyl)-3'-cyanopropiophenone, also known by its chemical identifier CAS No. 898761-07-4, is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, as well as insights from recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a bromophenyl group and a cyanopropiophenone moiety. This configuration contributes to its reactivity and interaction with biological targets. The molecular formula is CHBrN, and it exhibits properties that facilitate various biochemical interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal pathogens, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Methicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

| Candida albicans | 16 | Fluconazole | 8 |

Anticancer Activity

This compound has shown promise in inducing apoptosis in various cancer cell lines. In vitro studies demonstrated that it can inhibit cell proliferation and induce cell cycle arrest, particularly in breast and lung cancer models.

- Mechanisms of Action :

- Activation of oxidative stress pathways.

- Induction of reactive oxygen species (ROS), leading to increased apoptosis rates.

Case Study: Breast Cancer Cell Line

In an experimental study involving human breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM) compared to untreated controls. Analysis revealed activation of apoptotic markers such as caspase-3 and PARP cleavage.

Molecular Mechanisms

The biological effects of this compound are mediated through multiple mechanisms:

- Enzyme Inhibition : It has been identified as an inhibitor of succinate dehydrogenase, disrupting cellular metabolism in rapidly dividing cells.

- Cell Signaling Modulation : Influences signaling pathways involved in cell survival and apoptosis, including MAPK and PI3K/Akt pathways.

- Interaction with Biomolecules : Alters the activity of proteins and enzymes involved in metabolic pathways.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been found to exert beneficial effects, such as reducing tumor growth in cancer models. Higher doses may lead to cytotoxic effects on normal cells.

Temporal Effects in Laboratory Settings

The stability and degradation of the compound over time have been studied to understand its long-term efficacy. Observations indicate that prolonged exposure leads to a decrease in its biological activity due to degradation products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.